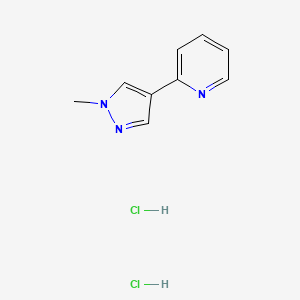

2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride” is a compound that contains a pyrazole nucleus. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride” was not found in the search results.Molecular Structure Analysis

The molecular structure of the pyrazole nucleus consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride” was not found in the search results.Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A specific chemical reaction involving “2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride” was not found in the search results.Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Platinum (II) complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique advantages. Cyclometalated Pt (II) complexes, in particular, exhibit efficient organic light-emitting properties. The combination of Pt (II) cores with specific organic ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, leads to fascinating photophysical behavior . Researchers have explored the use of this compound in OLEDs due to its green fluorescence properties.

Photophysical Properties

The photophysical and photochemical characteristics of Pt (II) complexes depend on the type of coordinating ligands. Pt (II) complexes with bidentate ligands (both C^N and O^O ligands) exhibit improved luminescence. The fine-tuning of electronic and photophysical parameters through ligand selection is essential for optimizing their performance .

Antipromastigote Activity

Molecular simulation studies have justified the potent in vitro antipromastigote activity of related compounds. These findings suggest that the compound’s binding pattern in specific pockets contributes to its biological activity .

Antimalarial and Antileishmanial Evaluation

While not directly related to this specific compound, research on related pyrazole derivatives has explored their antimalarial and antileishmanial properties. Investigating the potential of this compound in similar contexts could be valuable .

Cancer Research

Pyrazole-based compounds have shown promise in cancer research. The pyrazole core structure has been associated with growth inhibition in certain cancer cell lines .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like succinate dehydrogenase (sdh) and Nicotinamide phosphoribosyltransferase (NAMPT) . These enzymes play crucial roles in various biological processes, including metabolism and aging .

Mode of Action

For instance, if the compound targets SDH, it could potentially inhibit the enzyme, disrupting the mitochondrial respiratory chain . If NAMPT is a target, the compound could affect the rate-limiting step of the NAD+ salvage pathway .

Biochemical Pathways

If the compound targets sdh, it could impact the citric acid cycle and the electron transport chain . If NAMPT is a target, the compound could influence the NAD+ salvage pathway .

Result of Action

Based on the potential targets, the compound could disrupt energy production (if sdh is a target) or affect cellular aging and metabolism (if NAMPT is a target) .

properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c1-12-7-8(6-11-12)9-4-2-3-5-10-9;;/h2-7H,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHYZIMIAOCDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B3011310.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3011316.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)

![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)

![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)

![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)

![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)